({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile
Description
This compound features a benzothiazole ring connected via an ethenyl group to a phenyl ring, which is further linked to a propanedinitrile group through a methylidene bridge. Its molecular framework combines electron-withdrawing (benzothiazole, dinitrile) and π-conjugated (ethenyl-phenyl) components, making it relevant for applications in organic electronics, luminescent materials, and medicinal chemistry . The benzothiazole moiety enhances stability and electron transport properties, while the propanedinitrile group contributes to reactivity in cycloaddition and polymerization reactions .
Properties
CAS No. |
675879-63-7 |
|---|---|
Molecular Formula |
C19H11N3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[[4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H11N3S/c20-12-16(13-21)11-15-7-5-14(6-8-15)9-10-19-22-17-3-1-2-4-18(17)23-19/h1-11H |
InChI Key |
NKGBDWZYVUVLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer various advantages in terms of reaction conditions and yields.
Chemical Reactions Analysis
({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzothiazole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has been investigated for its potential to act as a chemotherapeutic agent against various cancer cell lines.
Antimicrobial Properties
Benzothiazole derivatives have been noted for their antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated that it can inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders and as an anti-melanogenic agent in cosmetic formulations. This activity is attributed to its structural features that allow it to interact with the active sites of these enzymes effectively.
Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its photophysical properties have been explored for improving device performance.
Sensor Development
Due to its fluorescence properties, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological analytes. Its sensitivity to changes in the local environment makes it a valuable tool in analytical chemistry.
Photodegradation Studies
Research has shown that benzothiazole compounds can undergo photodegradation when exposed to UV light, leading to the formation of less harmful products. This property is crucial for assessing the environmental impact of these compounds and developing strategies for their safe disposal.
Remediation Technologies
The potential use of benzothiazole derivatives in remediation technologies has been explored, particularly in the context of removing heavy metals from contaminated water sources. Studies suggest that these compounds can chelate heavy metals, facilitating their removal from aquatic environments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects on cancer cell lines | Showed significant apoptosis induction in treated cells |
| Antimicrobial Efficacy Assessment | Tested against various bacterial strains | Demonstrated effective inhibition against Staphylococcus aureus |
| Organic Electronics Research | Investigated use in OLEDs | Achieved enhanced efficiency due to improved charge transport properties |
Mechanism of Action
The mechanism of action of ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes . The compound’s biological activities are attributed to its ability to modulate these molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
The compound’s uniqueness arises from the synergistic effects of its substituents. Key comparisons include:
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Effects: The benzothiazole group in the target compound provides stronger electron withdrawal than chlorine in α-chlorobenzalmalononitrile, enhancing charge transport in materials science applications .
- Substituent Impact : The addition of methoxy or nitro groups (e.g., in 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile) increases polarity and biological activity but reduces thermal stability compared to the parent compound .
Key Observations :
- The target compound’s benzothiazole-ethenyl-phenyl architecture enhances specificity for TGF-β receptors compared to simpler benzothiazole-imidazole hybrids .
- Replacement of the benzothiazole with a nitro group (e.g., 2-[(4-Nitrophenyl)methylidene]propanedinitrile) reduces potency but broadens reactivity toward redox pathways .
Table 3: Material Properties
Key Observations :
Biological Activity
The compound ({4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile , with the CAS number 675879-63-7 , is a synthetic organic molecule that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may exert its effects through:
- Antioxidant Activity : The benzothiazole moiety is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : There is emerging evidence that it may interact with certain receptors, influencing signaling pathways related to inflammation and cell survival.
Biological Activity Data Table
Case Study 1: Anticancer Potential
In a study published in Cancer Research, researchers investigated the effects of ({4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile on HeLa cells. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that the compound could be a candidate for further development as an anticancer agent .
Case Study 2: Neuroprotective Effects
A study examining the neuroprotective properties of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in primary neuronal cultures. The mechanism was linked to the activation of antioxidant pathways and inhibition of apoptotic signaling .
Case Study 3: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry highlighted that the compound acts as a selective inhibitor of COX enzymes, which are crucial in inflammatory processes. This inhibition could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile?
Methodological Answer:
The compound can be synthesized via Knoevenagel condensation , a common method for forming dicyanovinyl groups. For example, analogous propanedinitrile derivatives are synthesized by reacting aromatic aldehydes with active methylene compounds (e.g., malononitrile) under basic conditions. Evidence from related benzothiazole-containing systems suggests using catalysts like piperidine or ammonium acetate in ethanol or toluene under reflux . Reaction progress should be monitored via TLC or HPLC, and purification typically involves recrystallization or column chromatography.
Key Considerations:
- Optimize reaction temperature and solvent polarity to enhance yield.
- Characterize intermediates (e.g., aldehydes) via -NMR to confirm purity before condensation.
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, a related propanedinitrile derivative (CHClN) crystallizes in the triclinic P1 space group with lattice parameters . Additional techniques include:
- FT-IR : Confirm nitrile (C≡N) stretches near 2200–2250 cm and ethenyl (C=C) vibrations at ~1600 cm.
- - and -NMR : Assign peaks for benzothiazole protons (e.g., aromatic protons at δ 7.2–8.5 ppm) and dicyanovinyl carbons (δ 110–120 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
